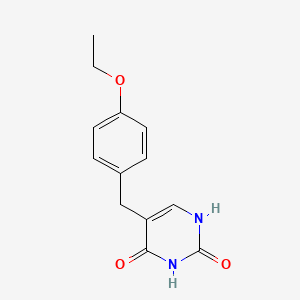
5-(4-ethoxybenzyl)-2,4-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethoxybenzyl)-2,4-pyrimidinediol, also known as ETPD, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. ETPD is a pyrimidine derivative that has been synthesized using various methods, and its unique structure has been studied to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 5-(4-ethoxybenzyl)-2,4-pyrimidinediol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been shown to interact with the active site of these enzymes, preventing them from functioning properly. This leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA replication and repair, the induction of cell death, and the inhibition of viral replication. 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has also been shown to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for the development of new cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-ethoxybenzyl)-2,4-pyrimidinediol has several advantages for use in lab experiments, including its relatively simple synthesis, high purity, and unique structure. However, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(4-ethoxybenzyl)-2,4-pyrimidinediol, including the development of new drugs based on its structure and activity, the study of its role in DNA replication and repair, and the optimization of its synthesis and purification methods. Additionally, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol could be used as a building block for the synthesis of other compounds with potential applications in medicine, biology, and chemistry.
In conclusion, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields of research. Its unique structure, mechanism of action, and biochemical and physiological effects make it a promising candidate for the development of new drugs and the study of DNA replication and repair. Further research is needed to fully understand the potential of 5-(4-ethoxybenzyl)-2,4-pyrimidinediol and its future applications.
Métodos De Síntesis
5-(4-ethoxybenzyl)-2,4-pyrimidinediol can be synthesized using various methods, including the reaction of 4-ethoxybenzaldehyde with urea in the presence of a catalyst, followed by a cyclization reaction to form the pyrimidine ring. The yield and purity of 5-(4-ethoxybenzyl)-2,4-pyrimidinediol can be improved by optimizing the reaction conditions, such as temperature, time, and solvent. The synthesized 5-(4-ethoxybenzyl)-2,4-pyrimidinediol can be characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been studied for its potential applications in various fields of research, including medicine, biology, and chemistry. In medicine, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been shown to exhibit antitumor and antiviral activities, making it a potential candidate for the development of new drugs. In biology, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been studied for its role in DNA replication and repair, and its ability to inhibit the activity of certain enzymes. In chemistry, 5-(4-ethoxybenzyl)-2,4-pyrimidinediol has been used as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-11-5-3-9(4-6-11)7-10-8-14-13(17)15-12(10)16/h3-6,8H,2,7H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGZFYACDNIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
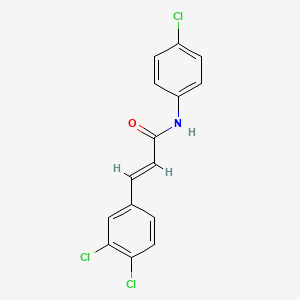
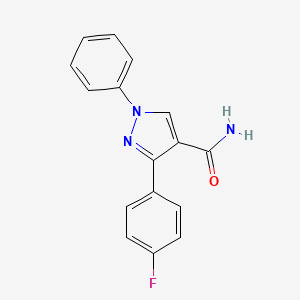
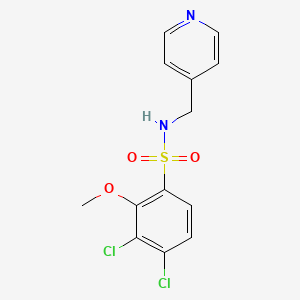
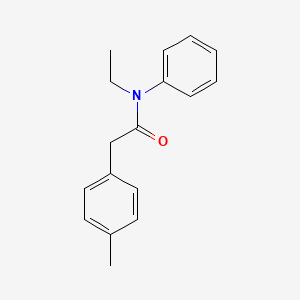
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)